molecular formula C32H52O2 B8180762 Taraxasterol, acetate

Taraxasterol, acetate

Cat. No. B8180762
M. Wt: 468.8 g/mol
InChI Key: SFEUTIOWNUGQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taraxasterol, acetate is a natural product found in Brickellia, Conoclinium coelestinum, and other organisms with data available.

Scientific Research Applications

  • Anti-Inflammatory Effects : Taraxasterol crude extract has shown significant anti-inflammatory effects in different animal models. It inhibits capillary permeability induced by acetic acid, ear swelling in mice caused by dimethyl benzene, and paw swelling in rats caused by carrageenan (Zhang Xue-mei, 2012).

  • Lung Inflammation Protection : It protects against cigarette smoke-induced lung inflammation by inhibiting reactive oxygen species-induced TLR4 trafficking to lipid rafts (Liu Xueshibojie et al., 2016).

  • Pharmaceutical and Nutraceutical Applications : Taraxasterol and its acetate, isolated from Onopordum acanthium, have potential applications in pharmaceuticals and nutraceuticals (L. Khalilov et al., 2003).

  • Colitis Treatment : It offers potential therapeutic strategies for acute colitis by regulating MMP3 and PPARG expression (Wei Chen et al., 2019).

  • Allergic Asthma Management : Taraxasterol reduces inflammation and airway hyperresponsiveness in ovalbumin-induced allergic asthma in mice (Jing-jing Liu et al., 2013).

  • Blocking NF-B Pathway : It has anti-inflammatory effects by blocking the NF-B pathway in lipopolysaccharide-induced RAW 264.7 macrophages (Xuemei Zhang et al., 2012).

  • Antiurolithiatic Effects : Taraxasterol is effective against kidney calculi induced by ethylene glycol in male rats (Mahboubeh Yousefi Ghale-Salimi et al., 2018).

  • Skin Carcinogenesis : It inhibits tumor-promoting effects in mouse skin carcinogenesis (K. Yasukawa et al., 1996).

  • Rheumatoid Arthritis : Taraxasterol shows a protective effect against rheumatoid arthritis by modulating inflammatory responses in mice (Shuhua Jiang et al., 2016).

  • Endotoxic Shock : It improves survival and reduces lung tissue injury in mice with LPS-induced endotoxic shock by modulating inflammatory cytokine and mediator secretion (Xuemei Zhang et al., 2014).

  • Blocking ERK1/2 and p38 MAPKs : Taraxasterol inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages by blocking the ERK1/2 and p38 MAPKs signaling pathway (Huanzhang Xiong et al., 2014).

  • Anti-Arthritic Effects : It has anti-inflammatory and anti-arthritic effects in rats with adjuvant-induced arthritis (Sha-sha Wang et al., 2016).

  • Liver Injury Protection : Taraxasterol protects mice from ethanol-induced liver injury by regulating CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways (Lu Xu et al., 2018).

  • Pharmacokinetic Studies : A developed LC/MS/MS method effectively quantifies taraxasterol in rat plasma, suitable for pharmacokinetic studies (N. Zhang et al., 2015).

  • Antispasmodic and Spasmogenic Effects : Taraxasterol exhibits antispasmodic and spasmogenic effects on isolated rat ileum preparations, suggesting potential lithuretic activity (N. Kirimer et al., 1997).

  • Anti-Crystallization Activities : Taraxasterol and aqueous extract of Taraxacum officinale have anti-crystallization activities, with synergistic effects in the extract (Mahboubeh Yousefi Ghale-Salimi et al., 2018).

properties

IUPAC Name

(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUTIOWNUGQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982799
Record name Urs-20(30)-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taraxasterol, acetate

CAS RN

6426-43-3
Record name TARAXASTEROL, ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urs-20(30)-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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